tert-Butyl N-(6-chloropyridazin-4-yl)carbamate
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Overview
Description
Tert-Butyl N-(6-chloropyridazin-4-yl)carbamate is a chemical compound with the molecular formula C12H14ClN3O2 and a molecular weight of 229.66 g/mol. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of tert-Butyl N-(6-chloropyridazin-4-yl)carbamate typically involves the reaction of 6-chloropyridazin-4-amine with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures (around 80°C) for several hours to ensure complete conversion . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Tert-Butyl N-(6-chloropyridazin-4-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Tert-Butyl N-(6-chloropyridazin-4-yl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl N-(6-chloropyridazin-4-yl)carbamate involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .
Comparison with Similar Compounds
Tert-Butyl N-(6-chloropyridazin-4-yl)carbamate can be compared with other similar compounds, such as:
Tert-Butyl N-(6-chloropyridazin-3-yl)carbamate: This compound has a similar structure but differs in the position of the chlorine atom on the pyridazine ring.
Tert-Butyl (tert-butoxycarbonyl)(6-chloropyridazin-4-yl)carbamate: This compound has an additional tert-butoxycarbonyl group, which may affect its reactivity and applications.
The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties.
Properties
IUPAC Name |
tert-butyl N-(6-chloropyridazin-4-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O2/c1-9(2,3)15-8(14)12-6-4-7(10)13-11-5-6/h4-5H,1-3H3,(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNXKTNHBFSAPJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=NN=C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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